7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one
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Description
7-((2R,3r,4s,5r)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-fluoro-3h-pyrrolo[2,3-d]pyrimidin-4(7h)-one is a useful research compound. Its molecular formula is C11H12FN3O5 and its molecular weight is 285.231. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Facile Synthetic Approach : A study by Wang & Gold (2009) describes an efficient synthesis route for compounds similar to the requested chemical, highlighting a process involving the condensation of omega-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by a Boc protection strategy. This approach is pivotal for the preparation of 5-substituted 2-amino-7-((2R,4R,5R)-tetrahydro-4-hydroxy-5-(hydroxymethyl)furan-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one compounds, crucial in chemical synthesis (Wang & Gold, 2009).
Biological Activity and Applications
- Antifolate Design and Synthesis : Research by Gangjee et al. (2007) focused on the synthesis of classical and nonclassical compounds, including those related to the specified chemical. These compounds are explored as potential dihydrofolate reductase (DHFR) inhibitors and antitumor agents. The study demonstrates the importance of such compounds in medicinal chemistry, particularly in cancer treatment (Gangjee et al., 2007).
Crystal Structure Analysis
- Raman and IR Spectra : Prasad, Sinha, & Kumar (2010) examined the molecular structure of tegafur, a compound structurally related to the requested chemical. The study provides insights into the molecular electrostatic potential surface, polarizability, and hyperpolarizability of the compound, crucial for understanding its chemical behavior and interactions (Prasad, Sinha, & Kumar, 2010).
Properties
IUPAC Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoro-3H-pyrrolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O5/c12-4-1-15(9-6(4)10(19)14-3-13-9)11-8(18)7(17)5(2-16)20-11/h1,3,5,7-8,11,16-18H,2H2,(H,13,14,19)/t5-,7-,8-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUESXBCBRCLQQZ-IOSLPCCCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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